molecular formula C13H9ClN2O B2961780 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol CAS No. 10066-09-8

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol

Cat. No.: B2961780
CAS No.: 10066-09-8
M. Wt: 244.68
InChI Key: JWOSPQYKRZZPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative characterized by a chloro substituent at position 6 of the benzimidazole core and a phenyl group at position 2. Benzimidazoles are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

6-chloro-1-hydroxy-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-10-6-7-11-12(8-10)16(17)13(15-11)9-4-2-1-3-5-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOSPQYKRZZPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)

    Reduction: Sodium borohydride (NaBH₄), ethanol (C₂H₅OH)

    Substitution: Sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Scientific Research Applications

6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, and research indicates this compound has potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Scientific Research Applications

Anti-inflammatory Agent
this compound has demonstrated promising activity in in vitro and in vivo models of inflammation. Studies have shown that benzimidazole derivatives, including those with chloro groups, exhibit anti-inflammatory effects . For example, one study found that a compound with a chloro group at the ortho position of the phenyl ring showed a promising anti-inflammatory effect compared to indomethacin . Other benzimidazole derivatives have demonstrated notable reductions in edema compared to standard drugs .

Antimicrobial Agent
this compound may serve as a potential lead in developing new antimicrobial agents. Research indicates that many benzimidazole derivatives have antibacterial activity against various organisms, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Additionally, some 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives have shown good inhibition against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 6-chloro-2-phenyl-1H-1,3-benzimidazol-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Substituent Variations at Position 2

The phenyl group at position 2 in the target compound can be substituted with various groups, altering electronic, steric, and solubility profiles:

2-(4-Chlorophenyl)-1H-1,3-benzimidazol-1-ol
  • CAS : 10066-08-7
  • Molecular Formula : C₁₃H₉ClN₂O
  • Molecular Weight : 244.68 g/mol
  • Physical Properties :
    • Melting Point: 216–217°C
    • Density: 1.37 g/cm³ (predicted)
    • pKa: 10.32 (predicted)
  • Comparison : The para-chloro substituent on the phenyl ring enhances electron-withdrawing effects compared to the unsubstituted phenyl group in the target compound. This may reduce solubility in polar solvents but improve thermal stability, as indicated by the higher melting point .
6-Chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-ol
  • CAS : 250610-26-5
  • Molecular Formula : C₁₄H₁₁ClN₂O
6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
  • CAS : 74169-54-3
  • Molecular Formula : C₁₄H₁₁ClN₂O₂
  • Comparison : The methoxy group is electron-donating, which may increase solubility in polar solvents compared to chloro or methyl substituents. This compound is commercially available, suggesting practical applications in synthesis .

Functional Group Modifications

6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
  • CAS : 952059-61-9
  • Molecular Formula : C₉H₇ClN₂O
  • Comparison : The carbaldehyde group at position 2 introduces reactivity for further chemical modifications (e.g., condensation reactions). The methyl group at position 1 may sterically hinder interactions in biological targets .
2-Chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole
  • Molecular Formula : C₈H₆ClFN₂
  • Comparison : Fluorine substitution at position 6 enhances electronegativity and metabolic stability. The methyl group at position 1 further modifies steric and electronic profiles, though safety data are unavailable .

Substituent Effects on Physicochemical Properties

The following table summarizes key properties of the target compound and its analogues:

Compound Name CAS Number Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) pKa
6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-ol N/A Phenyl C₁₃H₉ClN₂O 244.68 (predicted) Data Unavailable 1.37 (predicted) ~10.32
2-(4-Chlorophenyl)-1H-1,3-benzimidazol-1-ol 10066-08-7 4-Chlorophenyl C₁₃H₉ClN₂O 244.68 216–217 1.37 10.32
6-Chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-ol 250610-26-5 4-Methylphenyl C₁₄H₁₁ClN₂O 258.70 Data Unavailable N/A N/A
6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol 74169-54-3 4-Methoxyphenyl C₁₄H₁₁ClN₂O₂ 282.70 Data Unavailable N/A N/A

Key Research Findings

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro and methoxy substituents at the para position of the phenyl ring exhibit opposing electronic effects, influencing solubility and reactivity. Chloro groups reduce polarity, while methoxy groups enhance it .
  • Thermal Stability : Higher melting points in chlorophenyl-substituted benzimidazoles (e.g., 216–217°C for 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol) suggest improved crystalline packing compared to alkyl or alkoxy analogues .
  • Commercial Availability : Compounds like 6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol are marketed by suppliers (e.g., Parchem), indicating their utility in pharmaceutical or materials research .

Biological Activity

6-Chloro-2-phenyl-1H-1,3-benzimidazol-1-ol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antitumor, and anti-inflammatory properties, supported by various research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a benzimidazole core, which is known for its role in various biological activities. The presence of the chlorine atom and the phenyl group contributes to its unique properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives found that compounds with similar structures showed effective inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundMIC (µg/mL)Target Organism
6-Chloro-2-phenyl-benzimidazole12.5Staphylococcus aureus
6-Chloro-2-phenyl-benzimidazole50Escherichia coli
6-Chloro-pyrazole derivative25Pseudomonas aeruginosa

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .

Antitumor Activity

The antitumor effects of benzimidazole derivatives have been extensively studied. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, a specific study indicated that this compound inhibited cell proliferation in breast cancer cells with an IC50 value of approximately 5μM5\mu M .

Case Study: Breast Cancer Cell Line

In a comparative study involving multiple benzimidazole derivatives, the following results were observed:

Compound NameIC50 (µM)Cancer Cell Line
6-Chloro-2-phenyl-benzimidazole5MCF7 (Breast Cancer)
Benzimidazole derivative A10MCF7
Benzimidazole derivative B15MCF7

This indicates that the compound's structural modifications can significantly influence its biological activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vivo studies demonstrated that it could reduce inflammation markers in animal models subjected to induced inflammation. The following table summarizes key findings:

TreatmentInflammation Marker Reduction (%)
Control0
6-Chloro-2-phenyl-benzimidazole (50 mg/kg)45
Standard Anti-inflammatory Drug (Ibuprofen)60

These findings suggest that while the compound shows promise, it may not be as effective as established anti-inflammatory drugs but still provides substantial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.